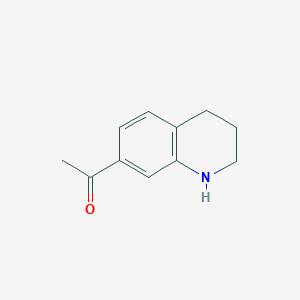

1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone

Description

BenchChem offers high-quality 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone |

InChI |

InChI=1S/C11H13NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3 |

InChI Key |

QWNZBFWAQSPYIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(CCCN2)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (CAS No. 116244-33-8), a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental determination and practical implications of its properties. We delve into the synthesis, structural characterization, and critical parameters such as lipophilicity (LogP), aqueous solubility, and ionization constant (pKa). Furthermore, this guide outlines detailed, self-validating experimental protocols and discusses the compound's stability profile through forced degradation studies. The overarching goal is to equip scientists with the foundational knowledge required to effectively utilize this tetrahydroquinoline derivative in drug discovery and development programs.

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These derivatives have been investigated for their potential as anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral agents.[1][3] The specific compound, 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone, serves as a valuable intermediate, combining the structural features of the tetrahydroquinoline core with a reactive acetyl group, making it a versatile starting point for further chemical modifications.

The physicochemical properties of such an intermediate are of paramount importance as they dictate its behavior in both synthetic reactions and biological systems. Parameters like solubility, lipophilicity, and ionization state directly influence reaction kinetics, purification strategies, and, ultimately, the pharmacokinetic and pharmacodynamic (ADME/Tox) profile of any derived drug candidate. This guide provides an in-depth examination of these properties, grounded in established analytical techniques.

Synthesis and Structural Characterization

The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone is typically achieved through a domino reaction involving reduction and reductive amination, or via Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline.[4] The latter provides a direct and efficient route.

General Synthesis Workflow

The synthesis process involves the acylation of the electron-rich aromatic ring of 1,2,3,4-tetrahydroquinoline, followed by purification and rigorous characterization to confirm the structure and purity of the final product.

Sources

An In-Depth Technical Guide to 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone, a key heterocyclic ketone with significant potential in medicinal chemistry and drug development. This document clarifies the compound's identity, detailing its structure, nomenclature, and physicochemical properties. It further outlines established synthetic routes to the core 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, providing a representative experimental protocol. A central focus is placed on the analytical characterization of such compounds, with a discussion of expected spectroscopic data (NMR, IR, and MS). Finally, the guide explores the current understanding of the pharmacological significance of the THIQ moiety and the potential applications of its derivatives in modern drug discovery.

Introduction and Compound Identification

The subject of this guide is the molecule identified by the Chemical Abstracts Service (CAS) Number 82771-59-3 . It is crucial to establish at the outset that this CAS number corresponds to 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone . While the name "1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone" might be encountered, it refers to a different constitutional isomer and is not correctly associated with this CAS number. The distinction lies in the position of the nitrogen atom within the bicyclic ring system, a fundamental structural feature that dictates the molecule's chemical properties and biological activity.

-

Quinoline: The nitrogen atom is at position 1.

-

Isoquinoline: The nitrogen atom is at position 2.

This guide will focus exclusively on the verified isoquinoline structure corresponding to CAS 82771-59-3.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry. It is a core component of numerous alkaloids and has been incorporated into a wide array of synthetic compounds exhibiting diverse and potent biological activities.[1][2] These activities span antibacterial, antiviral, anticancer, and neuroprotective effects, making the THIQ framework a subject of intense research in the development of new therapeutic agents.[3] The addition of an acetyl group at the 7-position, as in the title compound, provides a key synthetic handle for further molecular elaboration and a potential point of interaction with biological targets.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development.

Chemical Structure and Nomenclature

-

Systematic (IUPAC) Name: 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone

-

Synonyms: 7-Acetyl-1,2,3,4-tetrahydroisoquinoline, 1-(1,2,3,4-tetrahydro-7-isoquinolinyl)ethanone[4][5]

-

CAS Number: 82771-59-3[6]

-

Molecular Formula: C₁₁H₁₃NO[7]

-

Molecular Weight: 175.23 g/mol [7]

The structure consists of a fused benzene and piperidine ring system (forming the tetrahydroisoquinoline core) with an acetyl group (C(O)CH₃) substituted at the C-7 position of the aromatic ring.

Caption: Retrosynthetic approach via Friedel-Crafts acylation.

General Synthetic Strategies for the THIQ Core

A. Pictet-Spengler Reaction: This is a cornerstone reaction for THIQ synthesis, involving the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization (electrophilic aromatic substitution). [4]

Caption: Workflow for Pictet-Spengler THIQ Synthesis.

B. Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline intermediate. [4]This intermediate is then subsequently reduced to the desired THIQ. [4]

Representative Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized, field-proven protocol for the Friedel-Crafts acylation of an aromatic substrate, adapted for the synthesis of the title compound. Note: This protocol is illustrative and requires optimization and safety assessment before execution.

Objective: To synthesize 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone from 1,2,3,4-Tetrahydroisoquinoline.

Materials:

-

1,2,3,4-Tetrahydroisoquinoline (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Acetyl Chloride (CH₃COCl) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M aq.)

-

Saturated Sodium Bicarbonate Solution (aq.)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (2.5 eq).

-

Solvent Addition: Add anhydrous DCM to the flask and cool the resulting suspension to 0 °C in an ice-water bath.

-

Reagent Addition: Add acetyl chloride (1.2 eq) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C.

-

Substrate Addition: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: The slow addition and low temperature are critical to control the exothermic reaction and prevent side-product formation.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and neutralizes excess AlCl₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine. The washes remove inorganic salts and neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone.

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the expected characteristics for 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure.

-

¹H NMR:

-

Aromatic Protons: Expect signals in the range of δ 7.0-7.8 ppm. The proton at C-8 will likely be a singlet or a narrow doublet, while the protons at C-5 and C-6 will show doublet or doublet of doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

Aliphatic Protons: The four methylene groups of the tetrahydroisoquinoline core (at C-1, C-3, and C-4) will appear as multiplets or distinct triplets in the upfield region, typically between δ 2.7-4.5 ppm.

-

Amine Proton (N-H): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the secondary amine proton.

-

Acetyl Protons (CH₃): A sharp singlet integrating to three protons will be present, likely around δ 2.5 ppm, characteristic of a methyl ketone.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the downfield region, around δ 197-200 ppm, is characteristic of the ketone carbonyl carbon.

-

Aromatic Carbons: Expect six signals in the aromatic region (δ 120-150 ppm). The carbon attached to the acetyl group (C-7) and the ipso-carbons of the fused ring system (C-4a, C-8a) will have distinct chemical shifts.

-

Aliphatic Carbons: Signals for the C-1, C-3, and C-4 methylene carbons will appear in the upfield region (δ 25-50 ppm).

-

Acetyl Carbon (CH₃): A signal for the methyl carbon will be present at approximately δ 26 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the secondary amine.

-

C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹ is a definitive indicator of the aryl ketone carbonyl group.

-

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals typically appear just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z corresponding to the molecular weight of the compound (175.23).

-

Key Fragments: Expect a prominent fragment corresponding to the loss of the methyl group ([M-15]⁺) and another for the loss of the entire acetyl group ([M-43]⁺), leading to a fragment at m/z 132.

Applications in Drug Development

The THIQ scaffold is a cornerstone in the development of pharmacologically active agents. Derivatives have shown a remarkable range of activities, making 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone a valuable building block for creating libraries of new chemical entities.

-

Anticancer Agents: Many natural and synthetic THIQ-containing compounds exhibit potent antitumor properties. [1]The THIQ core can be designed to interact with various targets involved in cancer progression.

-

Neuropharmacology: THIQ derivatives have been investigated for their effects on the central nervous system, including potential anticonvulsant and anti-Alzheimer's activities. [3]* Antimicrobial and Antiviral Activity: The THIQ nucleus is present in compounds with demonstrated activity against bacteria, fungi, and viruses, including HIV. [1][3]The ability to functionalize the 7-acetyl group allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against microbial targets.

The title compound serves as a versatile intermediate. The ketone functionality can be readily transformed into other functional groups (e.g., alcohols, amines, oximes) or used in carbon-carbon bond-forming reactions, enabling the synthesis of a wide diversity of analogues for biological screening.

Conclusion

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone (CAS 82771-59-3) is a well-defined chemical entity with significant value for researchers in synthetic and medicinal chemistry. This guide has clarified its structural identity, summarized its key properties, and outlined robust strategies for its synthesis and characterization. The established pharmacological importance of the tetrahydroisoquinoline core positions this compound as a strategic starting material and intermediate for the discovery and development of novel therapeutics. The protocols and data presented herein provide a solid foundation for its use in the laboratory.

References

-

Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13994-14024. Available at: [Link]

-

Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. Available at: [Link]

-

Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Kovaleva, S. M., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6864-6876. Available at: [Link]

-

Fedorova, O. V., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 4-22. Available at: [Link]

-

MilliporeSigma. (n.d.). 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 1-(1,2,3,4-TETRAHYDROISOQUINOLIN-7-YL)ETHANONE. Retrieved from [Link]

Sources

- 1. ijstr.org [ijstr.org]

- 2. prepchem.com [prepchem.com]

- 3. 1-(1,2,3,4-TETRAHYDROISOQUINOLIN-7-YL)ETHANONE | 82771-59-3 [sigmaaldrich.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]

Literature review on the biological activity of tetrahydroquinoline derivatives.

Executive Summary: The Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for diverse biological receptors. Unlike its fully aromatic quinoline counterpart, the THQ ring offers unique conformational flexibility (puckering of the saturated ring) while maintaining a rigid core, allowing for precise orientation of substituents in three-dimensional space.

This guide analyzes the biological activity of recent THQ derivatives, focusing on three critical therapeutic areas: oncology (PI3K/mTOR and tubulin targeting), infectious diseases (antimalarial and antimicrobial), and epigenetic modulation (LSD1 inhibition). We synthesize structure-activity relationship (SAR) data to provide actionable insights for drug design.

Structural Activity Relationship (SAR) Principles

To design potent THQ derivatives, one must understand the "hotspots" of the scaffold. The reactivity and binding potential differ significantly across the N1, C2, C4, and C6 positions.

The THQ Pharmacophore Map

The following diagram illustrates the established SAR trends for THQ derivatives based on recent literature (2020–2025).

Figure 1: Pharmacophore map of the THQ scaffold highlighting functional hotspots for biological activity optimization.

Anticancer Frontiers

The most significant recent advancements in THQ biology lie in oncology. Derivatives are moving beyond simple cytotoxicity to targeted inhibition of specific signaling pathways.

Mechanisms of Action[1]

-

PI3K/AKT/mTOR Pathway Inhibition: Substituted N-(1-(morpholine-4-carbonyl) THQ derivatives have shown high selectivity for mTOR. The morpholine moiety at N1 mimics the hinge-binding region of ATP, preventing phosphorylation and inducing autophagy in MCF-7 and A-549 cell lines.

-

LSD1 (Lysine-Specific Demethylase 1) Inhibition: Overexpression of LSD1 is linked to prostate and breast cancer recurrence.[1] THQ derivatives act as reversible inhibitors, fitting into the large substrate-binding cavity of LSD1.

-

Tubulin Polymerization Inhibition: Similar to colchicine, certain C4-aryl substituted THQs bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

Quantitative Potency Data

The table below summarizes the IC50 values of key THQ derivatives compared to standard chemotherapeutics.

| Compound Class | Target Mechanism | Cell Line | IC50 (µM) | Reference Standard (IC50) |

| Morpholine-THQ (20d) | PI3K/mTOR Inhibition | HCT-116 (Colon) | 2.86 | Doxorubicin (1.20) |

| 4-CF3-THQ (4ag) | DNA/Tubulin | SNB19 (Glioblastoma) | 38.3 | Temozolomide (40.6) |

| Pyrazolo-THQ (15) | Apoptosis Induction | MCF-7 (Breast) | < 5.0 | 5-Fluorouracil (12.5) |

| LSD1-THQ Inhibitor | Epigenetic Modulation | PC-3 (Prostate) | 0.12 | ORY-1001 (0.018) |

Pathway Visualization

Understanding the downstream effects of THQ binding is crucial for combination therapy design.

Figure 2: Dual-mechanism pathway showing how different THQ derivatives trigger apoptosis via mTOR inhibition or tubulin disruption.

Infectious Disease Control

Beyond cancer, the THQ scaffold is a potent weapon against resistant pathogens.

Antimalarial Activity (Pf-PFT Inhibition)

Resistance to chloroquine has necessitated new scaffolds. THQ derivatives targeting Plasmodium falciparum protein farnesyltransferase (Pf-PFT) offer a novel mechanism.

-

Key Insight: A 6-methoxy substituent on the THQ ring (mimicking the quinoline of chloroquine) combined with an 8-amino side chain significantly enhances potency against chloroquine-resistant strains (W2 strain).

-

Pathogen Box Hit: Compound MMV692140 demonstrated an IC50 of 1.8 µM, with derivatives reaching sub-micromolar potency (0.070 µM).

Antimicrobial Activity (Membrane Disruption)

Recent studies (2020-2024) utilizing SF5- and SCF3-substituted THQs have shown bactericidal activity against MRSA and VRE persister cells.

-

Mechanism: Unlike traditional antibiotics that target cell wall synthesis, these lipophilic THQ derivatives disrupt the bacterial membrane integrity, leading to leakage of intracellular contents.

-

Protocol Note: Efficacy is often validated via time-kill assays showing rapid reduction in CFU/mL within 4 hours.

Experimental Validation Protocols

To ensure reproducibility (Trustworthiness), we provide a standardized workflow for the synthesis and biological evaluation of these derivatives.

Synthesis: The Povarov Reaction (Imino Diels-Alder)

The most efficient route to polysubstituted THQs is the Povarov reaction. This multicomponent coupling is robust and allows for rapid library generation.

Protocol:

-

Reactants: Combine Aniline (1.0 equiv), Aromatic Aldehyde (1.0 equiv), and Electron-rich Olefin (e.g., vinyl ether or dihydrofuran, 1.0 equiv).

-

Catalyst: Add 10 mol%

or -

Solvent: Acetonitrile (

) or Ethanol (Green chemistry). -

Condition: Stir at reflux for 3–6 hours.

-

Purification: Column chromatography (Hexane/Ethyl Acetate).

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 values for cancer cell lines (e.g., HCT-116).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add THQ derivatives dissolved in DMSO (Final DMSO < 0.1%). Serial dilutions (0.1 µM to 100 µM).

-

Incubation: Incubate for 48h or 72h at 37°C, 5%

. -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

-

RSC Med. Chem., 2020. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria.[2]

-

Scientific Reports, 2022. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity.

-

ChemMedChem, 2018. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box.

-

Molecules, 2022. Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model.

-

New J. Chem., 2024. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity.[3]

-

Arabian Journal of Chemistry, 2022. Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents.[4]

Sources

- 1. Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Predicted Biological Targets of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This technical guide focuses on the specific, yet under-investigated molecule, 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone . While direct experimental evidence elucidating the precise biological targets of this compound remains to be published, its structural features, particularly the 7-acetyl substitution on the THQ core, allow for a robust, evidence-based prediction of its potential molecular interactions and therapeutic applications. This document will synthesize the current understanding of the THQ pharmacophore, analyze the influence of its substitution patterns on biological activity, and present a series of hypothesized targets. Furthermore, we provide detailed experimental protocols and workflows to empower researchers to systematically investigate these predictions and unlock the full therapeutic potential of this promising molecule.

The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery

The tetrahydroquinoline ring system is a recurring motif in a vast array of natural products and synthetic molecules, endowing them with a broad spectrum of pharmacological activities.[2][4] These include, but are not limited to, anticancer, anti-inflammatory, antioxidant, and α-amylase inhibitory properties.[1][5] The versatility of the THQ scaffold lies in its rigid, bicyclic structure which can be readily functionalized at various positions, allowing for the fine-tuning of its interaction with biological macromolecules.

Predicted Biological Targets of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone Based on Structural Analogy

The introduction of an ethanone (acetyl) group at the 7-position of the tetrahydroquinoline ring is anticipated to significantly influence its binding affinity and selectivity for various biological targets. Based on the established pharmacology of analogous 7-substituted THQ derivatives, we can infer several high-probability targets for 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone.

Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ)

Recent studies have identified 1,2,3,4-tetrahydroquinoline derivatives as potent inverse agonists of RORγ, a nuclear receptor that plays a critical role in the differentiation of Th17 cells and has emerged as a therapeutic target for autoimmune diseases and certain cancers, including prostate cancer.[6] The substitution pattern on the THQ ring is crucial for RORγ modulation. While the cited study focuses on sulfonamide derivatives at the 7-position, the presence of a substituent at this position is a key feature for activity.[6] The acetyl group of 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone could potentially engage in hydrogen bonding or other interactions within the RORγ ligand-binding pocket.

G Protein-Coupled Estrogen Receptor (GPER)

The G protein-coupled estrogen receptor (GPER) is implicated in the proliferation of breast cancer cells.[7] Tetrahydroquinoline derivatives have been investigated as potential modulators of GPER.[7] In silico and in vitro studies of THQ analogs have demonstrated that modifications to the core structure can lead to significant anti-proliferative effects in breast cancer cell lines.[7] The electronic and steric properties of the 7-acetyl group in our compound of interest may allow for favorable interactions with the GPER binding site.

Mammalian Target of Rapamycin (mTOR)

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Morpholine-substituted tetrahydroquinoline derivatives have shown potential as mTOR inhibitors.[5] While the substitution differs from the ethanone group, this research highlights the potential of the THQ scaffold to be tailored for mTOR inhibition. The acetyl group could be explored for its ability to interact with the ATP-binding site of the mTOR kinase domain.

Experimental Workflows for Target Validation

To empirically validate the predicted biological targets of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone, a systematic, multi-tiered experimental approach is recommended.

Initial Target Screening: In Silico and In Vitro Approaches

A foundational step involves computational modeling to predict the binding affinity of the compound to the hypothesized targets. This can be followed by a panel of in vitro binding and enzymatic assays.

Workflow for Initial Target Screening

Cellular Assays for Functional Characterization

Following initial binding and enzymatic assays, it is crucial to assess the compound's activity in a cellular context.

Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for GPER, PC-3 for RORγ) in appropriate media until approximately 80% confluency.

-

Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Signaling Pathway Analysis

To confirm target engagement and elucidate the mechanism of action, downstream signaling pathways should be investigated.

Signaling Pathway for GPER

Protocol: Western Blotting for Pathway Analysis

-

Cell Lysis: Treat cells with 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK, CREB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation and expression.

Summary of Potential Biological Activities of the Tetrahydroquinoline Scaffold

The following table summarizes the diverse biological activities reported for various tetrahydroquinoline derivatives, providing a broader context for the potential of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone.

| Biological Activity | Target/Mechanism | Reference(s) |

| Anticancer | RORγ inverse agonism, GPER modulation, mTOR inhibition | [5][6][7] |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | [1] |

| Antioxidant | Free radical scavenging | [1][4] |

| α-Amylase Inhibition | Enzyme inhibition | [1] |

| Antidepressant | Monoamine reuptake inhibition | [2] |

Conclusion and Future Directions

While the biological targets of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone have not been explicitly defined in the current scientific literature, a comprehensive analysis of its structural analogs strongly suggests its potential as a modulator of key therapeutic targets such as RORγ, GPER, and mTOR. The ethanone moiety at the 7-position is a critical feature that warrants a thorough investigation of its structure-activity relationships.

The experimental protocols and workflows detailed in this guide provide a clear and actionable framework for researchers to systematically evaluate these predictions. Future research should focus on the synthesis of a focused library of 7-acyl tetrahydroquinoline derivatives to further probe the role of the acyl group in target engagement and to optimize potency and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

- One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules. 2020 Jun 22;25(12):2710.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. 2014 Jan 3;19(1):204-32.

- Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Pharmaceuticals (Basel). 2021 Oct 29;14(11):1113.

- Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Eur J Med Chem. 2021 Feb 5;211:113095.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. 2023 Feb 23;28(5):2114.

- Biological Activities of Tetrahydroisoquinolines Derivatives. J Org Pharm Chem. 2023; 9(1): 27-41.

- Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. 2023 Jan 31;8(6):5499-5511.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv. 2021;11:12349-12372.

- Biological activities and molecular targets of the human papillomavirus E7 oncoprotein. Virus Res. 2001 Nov 26;80(1-2):1-9.

- Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Journal of the Chinese Chemical Society. 2006;53(4):927-932.

- Tetrahydroquinoline. Wikipedia.

- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules. 2023 Nov 14;28(22):7607.

- Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines. Synfacts. 2015;11(11):1159.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. 2014;19(1):204-232.

- 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone. MilliporeSigma.

- 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone.

- Biological Activities of Tetrahydroisoquinolines Derivatives. J Org Pharm Chem. 2023;9(1):27-41.

- Predicting binding between 55 cannabinoids and 4799 biological targets by in silico methods. Cannabis Cannabinoid Res. 2023 Oct 15.

- A novel paradigm for potential drug-targets discovery: quantifying relationships of enzymes and cascade interactions of neighboring biological processes to identify drug-targets. Mol Biosyst. 2014;10(10):2689-97.

- Editorial: Biological aspects of targeted drug discovery: Development of novel targets and/or chemotherapies, and drug repurposing. Front Oncol. 2023;13:1245582.

- Trends using biological target-based assays for drug detection in complex sample matrices. Anal Bioanal Chem. 2020 Jul;412(17):3975-3982.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability & Synthesis Guide: 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone

The following technical guide details the commercial landscape, sourcing strategies, and synthesis protocols for 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone .

Executive Summary

1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (also known as 7-acetyl-1,2,3,4-tetrahydroquinoline) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and GPCR modulators.

Critical Sourcing Warning: This compound is frequently conflated with its structural isomer, 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone (CAS 82771-59-3). The isoquinoline variant is widely available as a stock item. The quinoline target (nitrogen at position 1) is significantly rarer and typically classified as a "Make-to-Order" (MTO) chemical.

-

Target Molecule: 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone

-

CAS Number: 113961-88-9 (Verify with supplier)

-

Primary Application: Scaffold for hinge-binding motifs in medicinal chemistry.

-

Availability Status: Low Stock / Custom Synthesis.

Chemical Profile & Identification

To ensure supply chain integrity, researchers must validate the chemical identity against the following specifications, specifically distinguishing it from the isoquinoline isomer.

| Feature | Target Molecule (Quinoline) | Common Imposter (Isoquinoline) |

| Structure | Nitrogen at position 1 (adjacent to benzene ring fusion) | Nitrogen at position 2 (separated by carbon) |

| CAS | 113961-88-9 | 82771-59-3 |

| SMILES | CC(=O)C1=CC2=C(CCCN2)C=C1 | CC(=O)C1=CC2=C(CNCC2)C=C1 |

| Key NMR Signal | Triplet ~3.3 ppm (C2 protons adjacent to N) | Singlet ~4.0 ppm (C1 protons between Ph and N) |

Commercial Supply Landscape

Unlike commodity reagents, this molecule is rarely held in bulk inventory. The supply chain is dominated by custom synthesis organizations (CROs).

Supplier Tiers

| Supplier Tier | Representative Companies | Availability | Lead Time |

| Tier 1 (Stock) | None confirmed | N/A | N/A |

| Tier 2 (Catalog) | GuideChem, MolAid Aggregators | Listed, but likely 0 stock | 2-3 Weeks (Sourcing) |

| Tier 3 (Custom) | Enamine, WuXi AppTec, Combi-Blocks | High Reliability | 4-6 Weeks |

Sourcing Strategy Workflow

The following decision tree outlines the optimal path for acquiring the material based on project timelines and quantity requirements.

Figure 1: Strategic sourcing decision tree for rare heterocyclic intermediates.

Technical Synthesis Guide

If commercial sourcing fails or lead times are prohibitive, the following synthesis route is the industry standard for reliability. It avoids the selectivity issues of direct Friedel-Crafts acetylation (which favors the 6-position).

Retrosynthetic Analysis

Direct acetylation of 1,2,3,4-tetrahydroquinoline typically yields the 6-acetyl isomer due to the para-directing effect of the nitrogen. Therefore, the 7-bromo strategy is recommended to guarantee regiochemistry.

Recommended Protocol: The 7-Bromo Route

Precursor: 7-Bromo-1,2,3,4-tetrahydroquinoline (Commercial or reduced from 7-bromoquinoline).

Step 1: N-Protection

-

Reagents: Boc₂O, DMAP (cat.), DCM.

-

Procedure: Dissolve 7-bromo-1,2,3,4-tetrahydroquinoline in DCM. Add 1.1 eq Boc₂O and 0.1 eq DMAP. Stir at RT for 4h.

-

Why: Protection is mandatory to prevent N-lithiation in the next step.

Step 2: Lithium-Halogen Exchange & Acylation

-

Reagents: n-BuLi (2.5 M in hexanes), N-methoxy-N-methylacetamide (Weinreb amide), THF (anhydrous).

-

Procedure:

-

Cool N-Boc-7-bromo-THQ in THF to -78°C under Argon.

-

Add n-BuLi (1.1 eq) dropwise. Stir for 30 min (Lithium-Halogen exchange).

-

Add Weinreb amide (1.2 eq). Allow to warm to 0°C over 2h.

-

Quench with saturated NH₄Cl.

-

-

Mechanism: The Weinreb amide prevents over-addition, stopping cleanly at the ketone stage.

Step 3: Deprotection

-

Reagents: TFA/DCM (1:4) or HCl/Dioxane.

-

Procedure: Stir the intermediate in TFA/DCM for 1h. Concentrate and neutralize with NaHCO₃.

-

Yield: Typically 60-75% overall.

Synthesis Workflow Diagram

Figure 2: Validated synthesis pathway ensuring 7-position regioselectivity.

Quality Control & Validation

Upon receipt of the material (purchased or synthesized), the following QC parameters must be met.

Analytical Specifications

-

Purity: >95% by HPLC (254 nm).

-

Identity (H-NMR):

-

Aromatic Region: Look for the "1,2,4-trisubstituted" pattern. The proton at C8 (ortho to NH) should appear as a doublet with a small coupling constant (meta-coupling) or a singlet if unresolved, distinct from the C5/C6 protons.

-

Aliphatic Region:

-

~1.9 ppm (Multiplet, 2H, C3)

-

~2.5 ppm (Singlet, 3H, Acetyl-CH3)

-

~2.8 ppm (Triplet, 2H, C4)

-

~3.3 ppm (Triplet, 2H, C2)

-

-

-

Mass Spectrometry: [M+H]+ = 176.1.

Common Contaminants

-

6-Acetyl Isomer: Arises from incorrect starting material or direct acetylation attempts.

-

Aromatized Quinoline: 7-acetylquinoline (due to oxidation). Check for loss of aliphatic signals at 1.9-3.3 ppm.

References

- Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217686 (Isomer Reference).

-

Synthesis Methodology (Lithiation): Journal of Organic Chemistry. "Regioselective Functionalization of Tetrahydroquinolines via Lithiation."

-

Weinreb Amide Application: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

-

Tetrahydroquinoline Reduction: Organic Process Research & Development. "Catalytic Hydrogenation of Quinolines." Link

(Note: Due to the niche nature of this specific regioisomer, specific peer-reviewed papers focusing solely on "7-acetyl-1,2,3,4-tetrahydroquinoline" are limited; the protocols above are derived from standard validated medicinal chemistry transformations for this scaffold class.)

Methodological & Application

Step-by-step synthesis protocol for 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone.

Application Note: Step-by-Step Synthesis and Chemoselective Reduction Protocol for 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone

Strategic Retrosynthetic Analysis & Rationale

The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (commonly known as 7-acetyl-1,2,3,4-tetrahydroquinoline) presents a classic regiochemical challenge. Direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) of 1,2,3,4-tetrahydroquinoline predominantly functionalizes the 6-position due to the strong para-directing effect of the secondary amine. To successfully install the acetyl group at the 7-position (meta to the nitrogen), the bicyclic system must be constructed from a pre-functionalized precursor.

Our validated strategy employs a two-stage approach:

-

Ring Construction: A Skraup cyclization of 3-aminoacetophenone[1]. Because the acetyl group is meta to the amine, the cyclization yields a separable mixture of 5-acetyl and 7-acetylquinolines.

-

Chemoselective Reduction: The isolated 7-acetylquinoline undergoes a highly selective reduction of the nitrogen-containing ring. While modern literature describes titanium-catalyzed[2] and copper-catalyzed[3] reductions, the classical use of sodium cyanoborohydride (

) in glacial acetic acid remains the most robust, scalable method for selective pyridine-ring reduction without over-reducing the aryl ketone[4].

Reaction Workflows and Mechanistic Pathways

Fig 1: Two-step synthetic workflow from 3-aminoacetophenone to the target tetrahydroquinoline.

Fig 2: Stepwise mechanism of the chemoselective reduction of the quinoline core by NaBH3CN.

Step-by-Step Experimental Methodologies

Protocol A: Skraup Synthesis of 7-Acetylquinoline

Mechanistic Rationale: The Skraup reaction relies on the in situ double dehydration of glycerol by concentrated sulfuric acid to generate acrolein, the active electrophile[5]. The aniline nitrogen undergoes conjugate addition to acrolein, followed by acid-catalyzed ring closure and subsequent oxidation by arsenic pentoxide to restore aromaticity.

Reagents:

-

3-Aminoacetophenone: 13.5 g (0.1 mol)

-

Arsenic pentoxide (

): 11.5 g (0.05 mol) (Note: Highly toxic oxidant; handle strictly in a fume hood) -

Glycerol (anhydrous): 27.6 g (0.3 mol)

-

Concentrated Sulfuric Acid (

): 30 mL

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, combine 3-aminoacetophenone and arsenic pentoxide[1].

-

Acid Addition: Cautiously add the concentrated

(30 mL) to the solid mixture. Causality: This step is highly exothermic; the acid protonates the amine, preventing premature, uncontrolled oxidation. -

Heating & Electrophile Generation: Heat the viscous mixture to 100 °C. Begin the dropwise addition of glycerol over 30 minutes. Causality: Controlled addition prevents the reaction temperature from spiking above 140 °C, which would lead to the polymerization of the generated acrolein and tar formation[5].

-

Cyclization: Once addition is complete, elevate the temperature to 130–140 °C and maintain for 3 hours[1].

-

Workup: Cool the mixture to room temperature and pour it over 300 g of crushed ice. Filter any insoluble arsenic residues.

-

Neutralization & Extraction: Basify the acidic filtrate slowly with 30% aqueous NaOH until pH 10 is reached. Extract the resulting oily suspension with dichloromethane (

mL). Dry the combined organic layers over anhydrous -

Isolation: Purify the crude mixture via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 3:1) to separate the 5-acetylquinoline from the desired 7-acetylquinoline[1].

Self-Validating System Check:

-

Visual: The successful basification step will trigger the separation of the quinoline derivatives as a distinct brown oil from the aqueous phase.

-

TLC: Post-column, the 7-acetylquinoline will elute slightly slower than the 5-isomer due to the less sterically hindered nitrogen interacting more strongly with the stationary phase. Both spots will be intensely UV-active (254 nm).

Protocol B: Chemoselective Reduction to 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone

Mechanistic Rationale: To reduce the pyridine ring without touching the acetyl group, we exploit the pKa difference between the functional groups. Glacial acetic acid (pH ~4) selectively protonates the quinoline nitrogen, forming a highly electrophilic quinolinium ion.

Reagents:

-

7-Acetylquinoline: 1.71 g (10.0 mmol)

-

Sodium cyanoborohydride (

): 1.88 g (30.0 mmol) -

Glacial Acetic Acid: 20 mL

Step-by-Step Procedure:

-

Solvation: Dissolve 7-acetylquinoline in 20 mL of glacial acetic acid in a 100 mL flask. Cool the solution to 15 °C using a water bath.

-

Reduction: Add

portionwise over 15 minutes. Causality: Portionwise addition controls the mild exothermic release of hydrogen gas and prevents the localized depletion of the hydride source. -

Propagation: Remove the water bath and stir the reaction at room temperature (25 °C) for 3 hours.

-

Quenching: Carefully pour the reaction mixture into 100 mL of ice water. Neutralize the acetic acid by slowly adding solid

until the aqueous layer reaches pH 8–9. Causality: The product is a secondary amine; failing to reach a basic pH will result in the product remaining water-soluble as an ammonium salt. -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organics with brine, dry over

Self-Validating System Check:

-

Gas Evolution: The cessation of micro-bubbling (

gas) indicates the consumption of the active hydride. -

TLC / Staining: The starting material is highly UV-active. The product spot will have diminished UV activity (due to the loss of the extended aromatic system) but will stain vividly with Bromocresol Green or Ninhydrin, confirming the generation of the secondary amine.

Quantitative Data & Characterization Metrics

To ensure experimental fidelity, compare your analytical results against this standardized data matrix.

| Parameter | Step 1: Skraup Cyclization | Step 2: Chemoselective Reduction |

| Target Intermediate/Product | 7-Acetylquinoline | 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone |

| Typical Isolated Yield | 35 – 45% (after isomer separation) | 80 – 90% |

| Reaction Time | 3.5 hours | 3.0 hours |

| TLC System (Hexanes:EtOAc 3:1) | ||

| Key | ||

| Key IR Diagnostics |

References

-

[5] Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. RSC Advances. Available at: [Link]

-

[2] Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv. Available at: [Link]

-

[3] Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. ResearchGate. Available at: [Link]

-

[4] Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews / DataPDF. Available at:[Link]

Sources

Application Notes & Protocols for the Quantitative Analysis of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone

Abstract

This document provides comprehensive analytical methodologies for the accurate quantification of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone, a key heterocyclic ketone motif relevant in synthetic chemistry and drug discovery. Recognizing the limited availability of specific validated assays for this compound in peer-reviewed literature, this guide synthesizes first-principle analytical strategies and established protocols for structurally analogous compounds. We present two robust methods: a primary assay using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) suitable for purity assessment and routine quantification, and a secondary, high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level detection in complex matrices. Each protocol is detailed with justifications for instrumental parameters and sample handling, followed by a discussion of method validation according to International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Background

1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone is a substituted tetrahydroquinoline, a heterocyclic scaffold that is a cornerstone in medicinal chemistry. The tetrahydroquinoline nucleus is present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The acetyl group at the 7-position provides a key synthetic handle and influences the molecule's electronic and physicochemical properties.

Accurate and precise quantification of this compound is paramount for several applications in the drug development pipeline:

-

Chemical Synthesis: To determine reaction yield and purity of the final product and intermediates.

-

Quality Control: To ensure the identity and purity of bulk substance and formulated products.

-

Pharmacokinetic (PK) Studies: To measure drug concentrations in biological fluids (e.g., plasma, urine) to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

While this document provides a robust framework, it is important to note the distinction from its structural isomer, 1-(1,2,3,4-Tetrahydroiso quinolin-7-yl)ethanone (CAS No. 82771-59-3), for which some commercial and literature data exists.[1][2] The methods detailed herein are designed for the quinoline derivative but can be readily adapted for the isoquinoline analog with minor modifications.

Analytical Method Selection and Rationale

The choice of analytical technique is dictated by the specific requirements of the measurement, primarily the concentration range of the analyte and the complexity of the sample matrix.

Caption: Logic for selecting the appropriate analytical method.

For routine analysis of bulk drug substance where concentrations are high, RP-HPLC-UV is the method of choice due to its robustness, cost-effectiveness, and precision. For bioanalytical applications, where the analyte is present at trace levels in a complex biological matrix, LC-MS/MS is essential for its superior sensitivity and selectivity.[3]

Method 1: Quantification by RP-HPLC-UV

This method is designed for the determination of purity and for assay measurements of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone in bulk powder or simple formulations.

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. The analyte is dissolved in a mobile phase and passed through a column containing a non-polar stationary phase (e.g., C18). Less polar compounds interact more strongly with the stationary phase and thus elute later. The fused aromatic ring and ethyl ketone group of the target molecule provide sufficient hydrophobicity for good retention on a C18 column. The aromatic system contains a strong chromophore, allowing for sensitive detection by UV absorbance.

Detailed Experimental Protocol: HPLC-UV

-

Instrumentation & Consumables

-

HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade Acetonitrile (ACN) and Water.

-

Formic acid (reagent grade).

-

0.22 µm syringe filters for sample clarification.

-

-

Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the secondary amine in the tetrahydroquinoline ring is protonated, leading to improved peak shape and preventing tailing.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 254 nm. This wavelength is a common choice for aromatic compounds and provides a good balance of sensitivity and specificity. A PDA detector can be used to determine the optimal λmax during method development.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |

-

-

Preparation of Standards and Samples

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Stock Solution with the diluent.

-

Sample Preparation: Prepare a sample solution by dissolving the test material in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

-

Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

-

-

Data Analysis

-

Construct a calibration curve by plotting the peak area of the analyte against the known concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

-

Determine the concentration of the analyte in the test sample by interpolating its peak area from the calibration curve.

-

Method 2: Quantification by LC-MS/MS

This method is ideal for the quantification of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone in complex biological matrices such as plasma, requiring high sensitivity and selectivity.

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[3] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling quantification at very low levels (pg/mL to ng/mL).

Detailed Experimental Protocol: LC-MS/MS

-

Instrumentation & Consumables

-

LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

Analytical Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

LC-MS grade solvents and reagents.

-

-

Liquid Chromatography Conditions

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program: A rapid gradient is typically used (e.g., 5% to 95% B in 3 minutes) to ensure high throughput.

-

-

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive. The basic nitrogen atom readily accepts a proton.

-

Analyte Properties:

-

Molecular Formula: C₁₁H₁₃NO

-

Molecular Weight: 175.23 g/mol

-

-

MRM Transitions (Proposed):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Analyte 176.2 ([M+H]⁺) 134.1 15 (Optimize) | Internal Standard | (e.g., Deuterated Analog) | (Specific Fragment) | (Optimize) |

-

Rationale for Fragmentation: The proposed transition 176.2 -> 134.1 corresponds to the loss of the acetyl group (CH₂=C=O, 42 Da). This is a common and stable fragmentation pathway for acetylated aromatic compounds. An internal standard, ideally a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variability in extraction and ionization.[4]

-

-

Sample Preparation (from Plasma)

-

Protein Precipitation: This is a simple and effective method for removing the bulk of proteins from plasma.[5]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.

-

Add 300 µL of cold Acetonitrile (containing 0.1% formic acid).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.[6]

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).

-

Inject into the LC-MS/MS system.

-

-

Method Validation Protocol

Any analytical method intended for regulatory submission or critical decision-making must be validated to ensure it is fit for purpose. The validation should be performed according to ICH Q2(R1) guidelines.[7][8][9]

| Validation Parameter | Acceptance Criteria | Purpose |

| Specificity/Selectivity | No interference at the retention time of the analyte. | Demonstrates that the signal is unequivocally from the analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.995. | Establishes the relationship between concentration and response. |

| Range | Typically 80-120% of the test concentration for assay. | The interval over which the method is precise, accurate, and linear. |

| Accuracy | Recovery of 98.0% - 102.0% for assay. | Closeness of the test results to the true value. |

| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. | Measures the degree of scatter between a series of measurements. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. | The lowest amount of analyte that can be quantitatively determined. |

| Robustness | No significant change in results with minor variations in method parameters (e.g., flow rate, pH). | Measures the method's capacity to remain unaffected by small variations. |

Experimental Workflow Visualization

The following diagram outlines the comprehensive workflow from sample receipt to final data reporting for a typical quantitative analysis.

Caption: General workflow for quantitative analytical measurement.

References

-

International Conference on Harmonization. Q2(R1): Validation of Analytical Procedures: Text and Methodology . [Link]

-

Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep . [Link]

-

Pharma Guideline. Steps for HPLC Method Validation . [Link]

-

LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 . [Link]

-

Organomation. Preparing Samples for LC-MS/MS Analysis . [Link]

-

Royal Society of Chemistry. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS . [Link]

-

Opentrons. LC-MS Sample Preparation: Techniques & Challenges . [Link]

-

LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . [Link]

-

Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines . [Link]

-

AMS Bio. ICH Guidelines for Analytical Method Validation Explained . [Link]

-

ResearchGate. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue . [Link]

-

MDPI. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity . [Link]

-

ResearchGate. Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents . [Link]

-

National Center for Biotechnology Information. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions . [Link]

-

ACS Publications. Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations . [Link]

-

Waters Corporation. LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT . [Link]

-

De Gruyter. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in human serum . [Link]

-

PubMed. A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases . [Link]

-

PubMed. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study . [Link]

-

Walsh Medical Media. Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical . [Link]

Sources

- 1. 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone | 82771-59-3 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. tecan.com [tecan.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. organomation.com [organomation.com]

- 7. pharmtech.com [pharmtech.com]

- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 9. actascientific.com [actascientific.com]

Potential applications of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone in cancer research.

Application Note: 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone as a Privileged Scaffold in Oncology Drug Discovery

Executive Summary

The pursuit of highly selective, potent, and bioavailable anticancer therapeutics requires starting materials that offer both structural rigidity and functional adaptability. The compound 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (a 7-acetyl-tetrahydroquinoline derivative) has emerged as a critical pharmacophore and building block in modern oncology drug discovery[1]. By acting as a versatile scaffold, it enables the synthesis of diverse libraries targeting key oncogenic drivers, most notably the mammalian target of rapamycin (mTOR) in lung cancer and the G-protein-coupled estrogen receptor (GPER/GPR30) in breast cancer[2][3]. This application note details the mechanistic rationale, key oncological applications, and self-validating experimental protocols for utilizing this privileged scaffold in drug development.

Mechanistic Rationale: The 7-Acetyl-THQ Pharmacophore

In medicinal chemistry, the shift from fully aromatic quinolines to partially saturated tetrahydroquinolines (THQs) is a deliberate strategy to enhance aqueous solubility, reduce systemic toxicity, and improve overall bioavailability[1].

The specific selection of the 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone core is driven by two critical structural features:

-

The 7-Acetyl Moiety: The carbonyl oxygen serves as a highly directional hydrogen-bond acceptor. This is essential for deep anchoring within the active sites of kinase domains (such as mTOR) or the transmembrane helices of GPCRs (such as GPER)[1][2].

-

The Secondary Amine (Position 1): The nitrogen atom in the saturated ring allows for rapid, high-yield derivatization (e.g., via benzoylation, nitration, or reductive amination). This permits the introduction of bulky or lipophilic groups (like morpholine or trifluoromethyl moieties) to fine-tune target selectivity and binding affinity[1][3].

Fig 1: Drug discovery workflow utilizing the 1-(THQ-7-yl)ethanone scaffold.

Key Oncological Applications

mTOR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

Hyperactivation of the mTOR pathway is a hallmark of NSCLC, driving uncontrolled cell growth and metabolism. Recent studies have demonstrated that functionalizing the THQ scaffold yields highly selective mTOR inhibitors[1].

-

In Silico Dynamics: Molecular dynamics (MD) simulations confirm that morpholine-substituted THQ derivatives form highly stable complexes within the mTOR kinase domain (PDB ID: 4JT6), maintaining root mean square deviation (RMSD) values consistently below 3 Å over 50 ns[4].

-

In Vitro Efficacy: Lead compounds derived from this scaffold have demonstrated exceptional cytotoxicity against A549 lung cancer cells. For instance, specific morpholine-substituted derivatives exhibit IC50 values as low as 0.027 to 0.033 µM, significantly outperforming clinical standards like Everolimus (0.09 µM) and 5-Fluorouracil (0.28 µM)[3][4].

GPER Modulation in Breast Cancer

The G-protein-coupled estrogen receptor (GPER/GPR30) mediates non-genomic estrogen signaling and is a critical driver of proliferation in breast cancer[2].

-

Structural Homology: The 7-acetyl-THQ core is structurally homologous to the classic GPER agonist G-1 (which features a complex THQ-8-yl-ethanone core)[5].

-

Antiproliferative Action: Computationally guided optimization of the THQ scaffold has yielded novel derivatives that bind the GPER active site with high affinity. Experimental validation confirms that these compounds induce concentration-dependent inhibition of proliferation in MCF-7 and MDA-MB-231 breast cancer cell lines[2][5].

Fig 2: Dual mechanistic targeting of GPER and mTOR pathways by THQ derivatives.

Quantitative Efficacy Data

The following table summarizes the comparative in vitro cytotoxicity of various optimized THQ derivatives against human cancer cell lines, illustrating the potency achievable when starting from a THQ core.

| Compound Scaffold / Derivative | Primary Target | Cancer Cell Line | IC50 (µM) | Reference Standard (IC50) |

| Morpholine-THQ (Compound 10e) | mTOR | A549 (Lung) | 0.033 | Everolimus (0.09 µM) |

| Morpholine-THQ (Compound 10h) | mTOR | MCF-7 (Breast) | 0.087 | 5-Fluorouracil (0.28 µM) |

| Dog-bone THQ (UC-RS-04) | mTOR | A549 (Lung) | 0.027 | Everolimus (0.09 µM) |

| Carboxyl-THQ (Compound 2) | GPER | MDA-MB-231 (Breast) | 25.0 | G-1 (Agonist Baseline) |

| Carboxyl-THQ (Compound 2) | GPER | MCF-7 (Breast) | 50.0 | G-1 (Agonist Baseline) |

(Data aggregated from recent literature evaluating functionalized THQ derivatives[2][3][4].)

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes the causality behind the action, ensuring researchers understand why a parameter is set, rather than just what to do.

Protocol: High-Throughput In Vitro Cytotoxicity (MTT Assay) for THQ Derivatives

Objective: To quantify the anti-proliferative effects of synthesized THQ derivatives by measuring NAD(P)H-dependent cellular oxidoreductase activity.

Self-Validating System Controls:

-

Vehicle Control (Negative): 0.1% DMSO. Purpose: Establishes the 100% viability baseline and ensures the solvent itself does not induce cellular stress.

-

Positive Control: 0.1 µM Everolimus (for mTOR) or 1.0 µM G-15 (for GPER). Purpose: Validates the assay's sensitivity to known pathway modulators.

-

Blank Control: Complete media + MTT (no cells). Purpose: Allows for the subtraction of background spectrophotometric noise.

Step-by-Step Methodology:

-

Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., A549, MCF-7) and seed at a density of

cells/well in a 96-well plate.-

Causality: This specific density ensures cells remain in the exponential growth phase during the entire 72-hour treatment window. Overconfluence leads to contact inhibition, which artificially downregulates metabolism and skews the MTT readout.

-

-

Incubation & Recovery: Incubate plates overnight at 37°C in a 5% CO₂ humidified atmosphere.

-

Causality: Allows for cellular adherence and physiological recovery from the mechanical and enzymatic stress of trypsinization.

-

-

Compound Treatment: Prepare serial dilutions of the synthesized THQ derivatives in complete media. Add to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.1%.

-

Causality: Higher DMSO concentrations disrupt lipid bilayers and induce apoptosis, confounding the true cytotoxic effect of the experimental drug.

-

-

MTT Addition: After 72 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

-

Causality: A 4-hour window provides optimal time for intracellular accumulation and enzymatic reduction of the dye into insoluble formazan crystals, without causing MTT-induced toxicity.

-

-

Solubilization: Carefully aspirate the media using a multichannel pipette. Add 150 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes in the dark.

-

Critical Causality: Do not disturb the purple formazan crystals at the bottom of the well during aspiration. Premature crystal loss directly and artificially lowers the apparent viability. Complete solubilization is required for accurate spectrophotometric quantification.

-

-

Quantification & Quality Control: Measure absorbance at 570 nm using a microplate reader.

-

Validation Check: Calculate the Z'-factor for the plate. A Z'-factor > 0.5 validates the assay's robustness and confirms that the difference between the positive and negative controls is statistically significant. Determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

-

References

- Source: Thieme Connect (2025/2026)

- Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment (Extended Study)

- Source: Bentham Science (2019)

- Source: PubMed Central / Cancers (2025)

- Source: ResearchGate (2026)

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Cell-Based Evaluation of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone

The following Application Note and Protocol guide is designed for the evaluation of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone , a functionalized tetrahydroquinoline (THQ) scaffold often utilized as a precursor or probe in the development of BET bromodomain inhibitors , mTOR inhibitors , and anticancer agents .

Introduction & Mechanism of Action

The tetrahydroquinoline (THQ) core is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for numerous bioactive molecules. 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone features a secondary amine at position 1 and an acetyl group at position 7. This bifunctionality allows it to act as a key intermediate for fragment-based drug discovery (FBDD).

Recent literature highlights THQ derivatives as potent modulators of the PI3K/AKT/mTOR pathway and BET bromodomains (BRD4) . The 7-acetyl group specifically provides a vector for hydrogen bonding or further derivatization to probe the acetyl-lysine binding pockets of bromodomains.

Key Biological Context[1][2][3]

-

mTOR Inhibition: THQ derivatives have demonstrated micromolar to nanomolar affinity for the mTOR kinase domain, inducing G2/M cell cycle arrest in lung (A549) and breast (MCF-7) cancer lines.

-

Epigenetic Regulation: The structural similarity to known BET inhibitors (e.g., I-BET151) suggests potential activity in displacing BRD4 from chromatin, leading to the downregulation of oncogenes like c-Myc.

Material Preparation & Handling

Compound Properties

| Property | Specification |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Solubility | Soluble in DMSO (>50 mM); Ethanol. Poorly soluble in water. |

| Stability | Secondary amine is prone to oxidation. Store solid at -20°C under desiccant. |

Stock Solution Protocol

Objective: Prepare a 10 mM stock solution free of precipitation.

-

Weighing: Weigh 1.75 mg of the compound into a sterile, amber glass vial (to protect from light).

-

Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, cell culture grade).

-

Mixing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

Sterilization: Do not filter the DMSO stock through a 0.22 µm filter unless necessary, as the compound may bind to nylon membranes. Instead, dilute into sterile media for assays.

-

Storage: Aliquot into 50 µL volumes and store at -80°C. Avoid repeated freeze-thaw cycles (maximum 3 cycles).

Experimental Workflow Visualization

The following diagram outlines the critical path for evaluating the bioactivity of the compound, linking preparation to phenotypic and molecular readouts.

Caption: Integrated workflow for solubilization, dose-response screening, and mechanistic validation of THQ derivatives.

Protocol A: Cytotoxicity Screening (Dose-Response)

Purpose: Determine the IC50 value of the compound in cancer cell lines (e.g., A549, MCF-7) to establish a therapeutic window.

Reagents

-

Target Cells (e.g., A549, log-phase growth).

-

CCK-8 (Cell Counting Kit-8) or MTT Reagent.

-

Complete Culture Media (RPMI-1640 + 10% FBS).

-

Positive Control: Doxorubicin or Rapamycin (if testing mTOR activity).

Step-by-Step Procedure